Home > Products > Screening Compounds P69575 > {4-[1-(hydroxyimino)ethyl]phenyl}urea
{4-[1-(hydroxyimino)ethyl]phenyl}urea -

{4-[1-(hydroxyimino)ethyl]phenyl}urea

Catalog Number: EVT-8780546
CAS Number:
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

{4-[1-(hydroxyimino)ethyl]phenyl}urea, also known as a urea derivative, is an organic compound that features a urea functional group attached to a phenyl ring with a hydroxyimino substituent. This compound falls under the category of urea derivatives, which are significant in medicinal chemistry due to their diverse biological activities. Urea derivatives have been extensively studied for their potential applications in drug discovery and development, particularly as inhibitors in various therapeutic areas, including oncology and inflammation .

Source and Classification

The compound can be classified as an aromatic urea derivative. Urea derivatives are characterized by the presence of the functional group -NH-CO-NH- and are often involved in forming hydrogen bonds, which play a crucial role in biological interactions. The specific structure of {4-[1-(hydroxyimino)ethyl]phenyl}urea allows it to participate in various chemical reactions, making it a valuable compound for synthetic chemistry and pharmacological research .

Synthesis Analysis

Methods

The synthesis of {4-[1-(hydroxyimino)ethyl]phenyl}urea typically involves several key steps:

  1. Formation of Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of hydroxylamine with appropriate carbonyl compounds.
  2. Urea Formation: The urea moiety is synthesized by reacting isocyanates with amines or by direct condensation of amines with carbamates.

Technical Details

The synthetic pathway may include the following technical details:

  • Reagents: Hydroxylamine hydrochloride is commonly used for introducing the hydroxyimino group.
  • Solvents: Reactions are often conducted in polar solvents such as ethanol or dimethylformamide to enhance solubility and reaction rates.
  • Characterization Techniques: The synthesized compound is characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity .
Molecular Structure Analysis

Structure

The molecular structure of {4-[1-(hydroxyimino)ethyl]phenyl}urea can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}

Data

  • Molecular Weight: Approximately 208.23 g/mol
  • Functional Groups: Urea (-NH-CO-NH-) and hydroxyimino (-C=N-OH) groups contribute to its chemical properties.
  • Geometry: The compound exhibits a planar conformation due to resonance stabilization between the urea and phenyl rings.
Chemical Reactions Analysis

Reactions

{4-[1-(hydroxyimino)ethyl]phenyl}urea can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The hydroxyimino group can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form oxime derivatives.

Technical Details

The reactivity of the hydroxyimino group allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Reaction conditions such as temperature, pH, and catalysts significantly influence these processes .

Mechanism of Action

Process

The mechanism of action for {4-[1-(hydroxyimino)ethyl]phenyl}urea involves:

  1. Binding Interactions: The compound may interact with specific biological targets through hydrogen bonding facilitated by its urea and hydroxyimino groups.
  2. Inhibition Pathways: It has been observed that certain urea derivatives can inhibit enzyme activity by mimicking substrate structures, thereby blocking active sites.

Data

Studies have shown that modifications in the urea structure can lead to varying degrees of inhibitory activity against target enzymes involved in disease pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of urea compounds, particularly in forming hydrogen bonds and participating in nucleophilic reactions.

Relevant data from studies indicate that the physical state and solubility characteristics play crucial roles in its application as a pharmaceutical agent .

Applications

Scientific Uses

{4-[1-(hydroxyimino)ethyl]phenyl}urea has several applications in scientific research:

  • Drug Development: As a lead compound for synthesizing new pharmaceuticals targeting various diseases, particularly cancer and inflammatory disorders.
  • Biological Studies: Used to explore mechanisms of enzyme inhibition and drug-receptor interactions.
Introduction to Urea Derivatives in Medicinal Chemistry

Historical Evolution of Urea-Based Pharmacophores in Drug Discovery

The integration of urea functionalities into medicinal chemistry traces back to Friedrich Wöhler's seminal 1828 synthesis of urea, which laid the foundation for organic chemistry and subsequent drug discovery. Urea derivatives emerged as privileged scaffolds due to their capacity to form stable hydrogen-bonding networks with biological targets. The first clinically significant urea-based drug, suramin, was introduced in 1922 for Human African Trypanosomiasis therapy. Its development involved replacing azo linkages in trypan dyes with urea groups, enhancing antitrypanosomal activity while eliminating dye-related skin staining [2] [4].

Throughout the 20th century, urea pharmacophores evolved to address diverse therapeutic areas. Hydroxycarbamide (HU), discovered in 1928 and clinically implemented in the 1960s, inhibits ribonucleotide reductase (IC₅₀ = 87 µM) for hematological malignancy treatment [4]. The 21st century witnessed an exponential surge in urea-based anticancer agents, particularly kinase inhibitors. From 2000–2022, publications and patents on urea-derived anticancer compounds increased dramatically, reflecting sustained pharmaceutical interest [2] [4]. Key milestones include FDA approvals of sorafenib (2005, kinase inhibitor) and regorafenib (2012, multikinase inhibitor), validating urea's versatility in target modulation [2].

Table 1: Historical Milestones in Urea-Based Drug Development

YearCompoundTherapeutic ApplicationKey Mechanism
1922SuraminAntitrypanosomalPolypharmacology (enzyme inhibition)
1967HydroxycarbamideAnticancer (leukemia)Ribonucleotide reductase inhibition
2005SorafenibAnticancer (renal cell carcinoma)Multikinase (VEGFR, RAF) inhibition
2012RegorafenibAnticancer (colorectal)Angiogenic kinase inhibition

Structural and Functional Significance of the Hydroxyiminoethyl-Phenyl-Urea Motif

The core structure of {4-[1-(hydroxyimino)ethyl]phenyl}urea integrates three critical pharmacophoric elements:

  • Urea linkage: Serves as a hydrogen-bond donor/acceptor bridge, adopting trans,trans conformations in N,N′-diaryl ureas. This geometry facilitates bidentate interactions with enzyme active sites, as demonstrated in crystallographic studies of kinase inhibitors [1].
  • Phenyl spacer: Delivers π-stacking capabilities with hydrophobic enzyme subsites. Para-substitution optimizes spatial orientation for target engagement, with electron-withdrawing groups (e.g., -CF₃) enhancing binding affinity in kinase inhibitors like sorafenib [3].
  • Hydroxyiminoethyl moiety: Introduces a zinc-chelating capability via the oxime nitrogen and hydroxyl oxygen. This group also exhibits pH-dependent tautomerism (keto ↔ enol forms), enabling adaptive binding to metalloenzymes. Computational analyses confirm conformational rigidity that minimizes entropic penalty upon target binding [3] [6].

Figure 1: Electronic Resonance in Hydroxyiminoethyl-Phenyl-UreaAryl-NH-C(=O)-NH-ArAryl-N⁻-C(=O)⁺=NH-Ar (Urea resonance)CH₃-C=N-OHCH₃-C⁻-N⁺=OH (Oxime tautomerism)

Electronic modulation through substituents profoundly impacts physicochemical properties:

  • Ortho-methylation on phenyl rings enforces cis,cis urea conformation, enhancing π-stacking in dimeric systems [1].
  • Electron-deficient aryl groups increase urea N–H acidity, strengthening hydrogen-bond donation to key residues in VEGFR-2 and HDAC binding pockets [3] [9].

Role of Urea Derivatives in Enzyme Inhibition and Target Modulation

Urea-based compounds exhibit broad-spectrum enzyme inhibition through three primary mechanisms:

A. Kinase Inhibition via Allosteric ModulationDiaryl ureas occupy hydrophobic back pockets adjacent to ATP-binding sites. Sorafenib derivatives demonstrate dual VEGFR-2/HDAC inhibition (IC₅₀ < 100 nM) by incorporating:

  • Urea H-bonding to Cys919 (VEGFR-2 hinge residue)
  • Oxime coordination to catalytic Zn²⁺ in HDACs [3]Table 2: Select Urea-Based Enzyme Inhibitors
Target EnzymeUrea InhibitorIC₅₀/InhibitionKey Interactions
VEGFR-2Sorafenib90 nMH-bond: Glu917, Cys919
HDAC6Phenylurea hydroxamic acid6.69 µMZn²⁺ chelation, H-bond: Arg636
α-GlucosidaseDiphenyl urea-imine2.14 µMH-bond: Glu277, Asn350
Epoxide HydrolaseAdamantyl-phenyl urea0.01 µg/mL (MIC)H-bond: Tyr299, Tyr374

B. Metalloenzyme ChelationThe hydroxyiminoethyl group acts as a bidentate ligand for metalloenzyme cofactors. In urease inhibition, oxime derivatives disrupt the dinickel center (Kᵢ = 2.14–115 µM), outperforming classical inhibitors like acetohydroxamic acid [6] [9]. Similarly, phenylurea-hydroxamic acids inhibit HDACs through:

  • Hydroxamate Zn²⁺ chelation
  • Urea H-bonding to surface residues (e.g., Arg636 in HDAC6) [3]

C. Dual-Target EngagementStructural hybridization enables simultaneous inhibition of complementary pathways. Recent phenylurea-hydroxamic acids derived from sorafenib pharmacophores show:

  • 87–96% inhibition of EphB/EphE epoxide hydrolases at 10 nM
  • Synergistic antitumor effects via angiogenesis and epigenetic regulation blockade [3] [8]

Molecular dynamics simulations confirm that diaryl ureas maintain stable binding poses (>90% simulation time) in kinase active sites through conserved interactions:

  • Urea carbonyl H-bond acceptance from gatekeeper residues
  • Aryl group van der Waals contacts with hydrophobic regions
  • Oxime coordination to catalytic metal ions [3] [9]

These multifaceted inhibition mechanisms underscore the pharmacophoric versatility of hydroxyiminoethyl-phenyl-urea derivatives in precision drug design.

Properties

Product Name

{4-[1-(hydroxyimino)ethyl]phenyl}urea

IUPAC Name

[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]urea

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13)

InChI Key

SNNLVQCUGUDPIN-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.